rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride
Description
rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride is a chiral bicyclic compound featuring a six-membered oxygen-containing tetrahydro-2H-pyran ring. Key structural attributes include:
- Amino group: Positioned at the 4th carbon of the pyran ring.
- Ethyl ester: Located at the 2nd carbon.
- Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.
This compound is structurally distinct due to its oxygen heterocycle, which contrasts with nitrogen-containing analogs like piperidines or pyrrolidines. Its stereochemistry (rel-(2S,4S)) is critical for biological activity, as enantiomeric purity often dictates binding affinity to targets such as enzymes or receptors .
Properties
IUPAC Name |
ethyl (2S,4S)-4-aminooxane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-5-6(9)3-4-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBRKWBYDIDMGL-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CCO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137606-47-2 | |
| Record name | rac-ethyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions. Common reagents include amines and ammonia, which react with halogenated intermediates to form the desired amino compound.
Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are employed to maximize yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 4-position of the tetrahydropyran ring participates in nucleophilic substitutions. For example:
-
Aminolysis : Reaction with ethylenediamine under basic conditions yields extended amide derivatives (e.g., compound 8 in ).
-
Alkylation : The amino group reacts with alkyl halides or epoxides to form secondary amines.
| Reaction Type | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Aminolysis | Ethylenediamine, RT | Extended amide 8 | Not reported | |
| Alkylation | Alkyl halides, K₂CO₃ | Secondary amines | 70–89% |
Ester Functional Group Transformations
The ethyl carboxylate moiety undergoes hydrolysis, transesterification, and saponification:
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Saponification : Treatment with NaOH or LiOH produces the carboxylic acid derivative (e.g., compound 22 in ).
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Transesterification : Reacting with sodium methoxide in methanol generates methyl esters (e.g., compound 11 in ).
| Reaction Type | Conditions | Product | Outcome | Citation |
|---|---|---|---|---|
| Saponification | NaOH, H₂O | Carboxylic acid 22 | Purity >98% | |
| Transesterification | NaOMe, MeOH | Methyl ester 11 | Successful isomerization |
Coupling Reactions
The compound serves as a precursor in metal-catalyzed cross-couplings:
-
Sonogashira Coupling : Reacts with terminal alkynes (e.g., 5-chloro-2-ethynylthiophene) under Pd catalysis to form aryl-alkyne derivatives (e.g., compound 27 in ).
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Amide Coupling : Carbodiimide-mediated reactions link the carboxylate to amines, forming peptidomimetics (e.g., compound 101 in ).
*Enhancement of [³H] 24 binding at 10 μM concentration .
Stereochemical Influence on Reactivity
The (2S,4S) configuration impacts reaction outcomes:
Scientific Research Applications
Pharmacological Applications
-
Antidiabetic Activity :
- Research indicates that compounds similar to rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride exhibit inhibitory effects on sodium-glucose cotransporter 2 (SGLT2). This mechanism is crucial for developing new antidiabetic medications aimed at managing blood glucose levels effectively .
- Neuroprotective Effects :
- Antimicrobial Properties :
Synthetic Methodologies
The synthesis of this compound has been achieved through various chemical reactions:
| Yield | Reaction Conditions | Product Obtained |
|---|---|---|
| 52.7% | DMF, room temperature | 4-methyl-N-tetrahydro-2H-pyran-4-yl-1H-indazole-5-carboxamide |
| 91% | DMF, overnight stirring | 6-methyl-N-tetrahydro-2H-pyran-4-yl-1H-indazole-5-carboxamide |
| 79% | Propanal at 90°C | Intermediate product suitable for further derivatization |
These methodologies highlight the compound's versatility and the potential for further modifications to enhance its pharmacological properties.
Case Studies
- Diabetes Management :
- Neuroprotection in Animal Models :
- Antimicrobial Efficacy Testing :
Mechanism of Action
The mechanism of action of rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to exert its biological effects.
Signal Transduction: Influencing signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
a. Oxygen vs. Nitrogen Heterocycles
- Target Compound : Contains a tetrahydro-2H-pyran ring (oxygen heterocycle), influencing hydrogen-bonding capacity and polarity.
- Piperidine Analogs: Example: rel-(2S,4S)-Phenyl 2-(4-cyanophenyl)-4-ethoxypiperidine-1-carboxylate (). Key Difference: Piperidine’s nitrogen atom introduces basicity, altering pH-dependent solubility and interaction with biological targets .
- Pyrrolidine Derivatives: Example: rel-(2R,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride (). Key Difference: Smaller five-membered ring increases ring strain and conformational rigidity compared to six-membered pyran .
b. Carbocyclic Analogs
- Example: rel-(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate (CAS 1436-60-8, ).
- This impacts bioavailability and metabolic stability .
Functional Group Variations
Key Observations :
- The 4-amino group in the target compound may enhance interactions with acidic residues in biological targets compared to C2-amino analogs.
Physicochemical and Pharmacological Properties
- Hydrochloride Salts : Improve aqueous solubility, critical for oral bioavailability (e.g., milnacipran hydrochloride in ) .
- Oxygen Heterocycles : May reduce metabolic degradation compared to nitrogen-containing rings due to lower basicity .
- Amino Group Positioning: C4-amino substitution in pyran could mimic natural substrates (e.g., glycosidase inhibitors), unlike C2-amino carbocycles .
Biological Activity
rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 209.67 g/mol. The structure features a tetrahydro-pyran ring, which is significant for its biological interactions.
Research indicates that this compound may exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Modulation of Neurotransmitter Activity : There is evidence that the compound may influence neurotransmitter systems, particularly those related to excitatory amino acids. This modulation could have implications for treating neurological disorders .
Biological Activity and Pharmacological Effects
Several studies have assessed the biological activity of this compound:
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Properties : Animal models have shown that administration of this compound can lead to improvements in cognitive function following neurotoxic injury. This aligns with its proposed mechanism of action involving neurotransmitter modulation .
- Antimicrobial Activity : Some preliminary data indicate that the compound exhibits antimicrobial properties against certain bacterial strains, although further investigation is required to elucidate its efficacy and mechanism .
Case Study 1: Inflammatory Disease Model
A study conducted on a murine model of rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Case Study 2: Neurotoxicity Assessment
In a neurotoxicity study using rat models, administration of the compound prior to exposure to neurotoxic agents resulted in a marked decrease in neuronal death and improved behavioral outcomes. This suggests a protective effect against neurotoxic insults .
Q & A
Q. Basic
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <5 ppm error) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to separate enantiomers. Retention time comparisons with authentic standards are essential .
- ¹³C NMR : Distinct carbonyl (C=O) and quaternary carbon shifts validate the ester and pyran ring configurations .
How can researchers optimize reaction yields while minimizing racemization during the synthesis of this compound?
Q. Advanced
- Low-temperature protocols : Conduct nucleophilic substitutions (e.g., esterification) at -20°C to suppress epimerization .
- Catalytic asymmetric methods : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for enantioselective cyclization .
- In situ protection : Use Boc or Fmoc groups to shield the amine during critical steps, reducing side reactions .
What strategies address hygroscopicity challenges during storage and handling of this hydrochloride salt?
Q. Advanced
- Lyophilization : Freeze-dry the compound under high vacuum to remove residual solvents and water, improving stability .
- Desiccated storage : Store in sealed containers with molecular sieves (3Å) under inert gas (Ar/N₂).
- Karl Fischer titration : Regularly monitor water content (<0.1% w/w) to prevent hydrolysis of the ester group .
How should researchers interpret conflicting IR and HRMS data for batches synthesized under varying conditions?
Q. Advanced
- IR spectral shifts : Compare O-H (3300–3500 cm⁻¹) and N-H (1600–1650 cm⁻¹) stretches to identify hydration or decomposition products. For example, broad O-H peaks suggest hydrate formation .
- HRMS adducts : Investigate sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) and in-source fragmentation. Adjust ionization parameters (e.g., ESI vs. APCI) to minimize artifacts .
- Batch consistency : Perform principal component analysis (PCA) on spectral datasets to identify outlier batches .
What computational methods support the prediction of this compound’s reactivity in novel synthetic pathways?
Q. Advanced
- DFT calculations : Optimize transition states (e.g., cyclization steps) at the B3LYP/6-31G(d) level to predict activation energies and regioselectivity .
- Molecular docking : Screen for potential biological targets (e.g., enzymes with pyran-binding pockets) using AutoDock Vina .
- pKa estimation : Tools like ACD/Labs predict amine protonation behavior, guiding pH-dependent reaction designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
